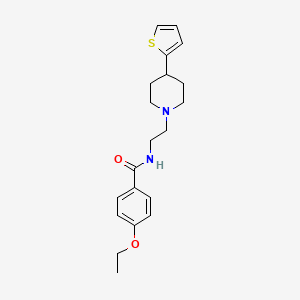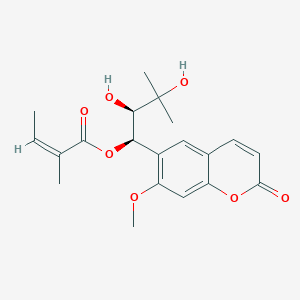
3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. DPCPX is a potent tool for studying the role of adenosine A1 receptors in various physiological and pathological processes.
作用机制
3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide is a selective antagonist of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that inhibit adenylyl cyclase and reduce cAMP levels. Activation of adenosine A1 receptors leads to the inhibition of neurotransmitter release and the hyperpolarization of neurons. This compound binds to adenosine A1 receptors and blocks their activation by adenosine, resulting in the disinhibition of neurotransmitter release and the depolarization of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In the central nervous system, this compound has been shown to increase wakefulness, reduce anxiety and depression-like behaviors, and reduce seizure activity. In the cardiovascular system, this compound has been shown to reduce heart rate and blood pressure. In the gastrointestinal system, this compound has been shown to reduce gastric acid secretion and increase intestinal motility.
实验室实验的优点和局限性
3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide has several advantages for lab experiments. It is a highly selective antagonist of adenosine A1 receptors and has a well-characterized mechanism of action. This compound is also commercially available and relatively inexpensive. However, there are also some limitations to using this compound in lab experiments. It has a short half-life and requires frequent administration to maintain its effects. This compound is also relatively insoluble in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists. Finally, the use of this compound in combination with other drugs or therapies to treat various diseases and disorders is an area of ongoing research.
合成方法
3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide can be synthesized by reacting 2,5-dichloroaniline with piperidine and then reacting the resulting compound with 4-aminobenzenesulfonamide. The final product is obtained by acylation of the amino group with 3-chloropropionyl chloride. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps.
科学研究应用
3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide is used extensively in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine A1 receptors are widely distributed in the central nervous system and play a critical role in regulating neuronal excitability, synaptic transmission, and plasticity. This compound has been used to study the role of adenosine A1 receptors in pain, sleep, anxiety, depression, epilepsy, and neurodegenerative diseases.
属性
IUPAC Name |
3-amino-N-(2,5-dichlorophenyl)-4-piperidin-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2S/c18-12-4-6-14(19)16(10-12)21-25(23,24)13-5-7-17(15(20)11-13)22-8-2-1-3-9-22/h4-7,10-11,21H,1-3,8-9,20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWXZANQKVUZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

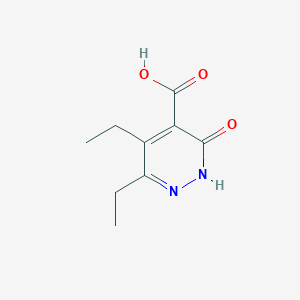
![Ethyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2731654.png)
![N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2731657.png)
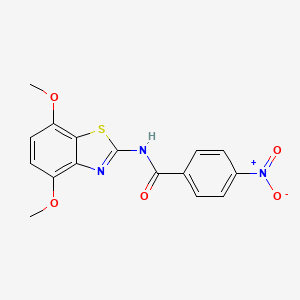
![3-(3,4-dimethylphenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2731660.png)
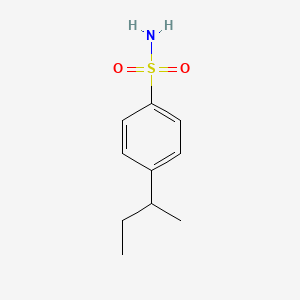
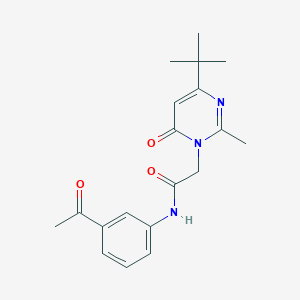

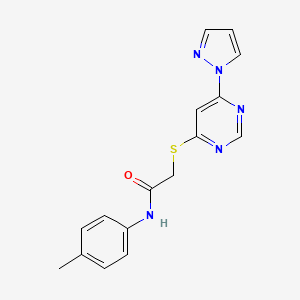
![3-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2731669.png)

![N-(2,4-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2731672.png)
